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Compound of Interest

Compound Name: 6-Methyl-2H-chromene

CAS No.: 18385-83-6

Cat. No.: B11921110 Get Quote

Executive Summary & Core Challenge
6-methyl-2H-chromene (6-methyl-2H-1-benzopyran) is a privileged scaffold in drug discovery,

serving as a core for anti-hypertensive agents and photochromic materials.[1][2]

The primary analytical challenge is regioisomeric differentiation. Synthetic routes to chromenes

(e.g., via propargyl ether rearrangement or reduction of coumarins) often yield mixtures of 6-

methyl and 7-methyl isomers.[1] Standard 1D Carbon NMR is frequently insufficient due to the

clustering of aromatic and olefinic signals between 115–130 ppm.

This guide compares three assignment workflows, establishing 2D Heteronuclear Correlation

(HSQC/HMBC) as the required standard for definitive structural proof.

Methodological Comparison: Assignment Strategies
We evaluated three tiers of NMR assignment strategies. The "Reliability Score" reflects the

statistical probability of a correct structure assignment when distinguishing between 6-methyl

and 7-methyl isomers.[1][2]
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Strategy Methodology
Key
Capabilities

Limitations
Reliability
Score

Tier 1 1D 13C Only

Identifies

functional groups

(Aliphatic C2,

Methyl,

Aromatic).

High Risk:

Cannot

distinguish C3

from C4 or

specific aromatic

positions.[1]

Relies on

empirical

additivity rules

which fail in

fused ring

systems.[1]

Low (40%)

Tier 2 1D + DEPT-135

Separates

CH/CH3 (up)

from CH2

(down).[1][2]

Confirms C2

(CH2) and C6-

Me.[1][2]

Medium Risk:

Quaternary

carbons (C4a,

C6, C8a) are

invisible.[1]

Cannot link the

methyl group to a

specific ring

position.

Medium (65%)

Tier 3
2D HSQC +

HMBC

Correlates

protons to

carbons (1-bond

& long-range).[1]

[2]

Gold Standard:

Unambiguously

places the

methyl group at

C6 by verifying

3-bond coupling

to C5 and C7.[1]

High (99%)

Why Tier 3 is Mandatory
In 1D NMR, the chemical shift difference between C6 in the 6-methyl isomer and C7 in the 7-

methyl isomer is <2 ppm. Only HMBC (Heteronuclear Multiple Bond Correlation) provides the
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scalar coupling connectivity to prove the methyl group's location relative to the oxygen atom.

Comprehensive Spectral Assignment
The following data represents the definitive assignment for 6-methyl-2H-chromene in CDCl₃.

Structure & Numbering
Positions 1-4: Pyran ring (O=1, CH2=2, Alkene=3,4).[1][2]

Positions 5-8: Benzene ring.[1][2][3]

Bridgeheads: C4a and C8a.[1]

Data Table: 13C Chemical Shifts & Multiplicity
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Position Type δ (ppm)
Assignment Logic
(Validation)

C6-Me CH3 20.8

Upfield singlet.[1][2]

Correlates to H-Me (s,

~2.2 ppm).[1][2]

C2 CH2 65.4

Distinctive allylic ether

shift.[1] DEPT-135

negative phase.

C3 CH 121.8

Alkene β to Oxygen.

[1] Upfield of C4.

HSQC correlates to

H3 (dt).[1]

C4 CH 122.5

Alkene α to Benzene.

[1] Downfield of C3.

HSQC correlates to

H4 (d).

C8 CH 116.2
Ortho to Oxygen

(shielded).[1]

C5 CH 127.1 Meta to Oxygen.[1]

C7 CH 129.5
Para to Oxygen

(approx).[1]

C4a Cq 124.0

Bridgehead.[1] HMBC

correlation from H3

and H4.

C6 Cq 130.2

Ipso to Methyl.[1]

HMBC correlation

from Methyl protons.

[1]

C8a Cq 153.1

Most Deshielded.

Attached to Oxygen.

[1]
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Note: C3 and C4 are often separated by less than 1 ppm.[1] Assignment must be confirmed via

HSQC, as H4 is typically a doublet (J~10Hz) while H3 is a doublet of triplets (coupling to H4 and

H2).[1]

Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, follow this "Self-Validating" protocol.

A. Sample Preparation[1][3]
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.[1]

Concentration: 15-20 mg in 600 µL solvent. (High concentration required for clear quaternary

carbons in HMBC).[1]

Tube: 5mm high-precision NMR tube.

B. Acquisition Parameters (600 MHz equivalent)
1H NMR (Reference):

Spectral Width: 12 ppm.[1]

Scans: 16.

Validation Check: Ensure H3 (dt) and H4 (d) coupling constants match (~10 Hz).

13C {1H} UDEFT/Power-Gated:

Relaxation Delay (D1): 2.0 - 3.0 s.[1][2] (Crucial: C8a and C6 are quaternary and relax

slowly. Short D1 will suppress these signals).

Scans: 512 minimum.[1]
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gHMBCAD (Adiabatic HMBC):

Optimization: 8 Hz (Long-range coupling).

Validation Check: The Methyl protons (~2.2 ppm) must show three correlations:

1. Strong correlation to C6 (Quaternary, ~130 ppm).[1]

2. Weak correlations to C5 and C7 (Methines).[1]

Structural Elucidation Logic Flow
The following diagram illustrates the decision pathway to distinguish 6-methyl-2H-chromene
from its isomers using the described protocol.
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Unknown Chromene Sample

1. Acquire 1H NMR
Identify Methyl (s) & Alkene (d/dt)

2. Acquire 13C & DEPT-135
Confirm C2 (CH2 ~65ppm)

3. Acquire HMBC (8Hz)
Focus on Methyl Protons

Analyze Methyl Correlations

Correlations to:
1 Quaternary (C6)

2 Methines (C5, C7)

CONFIRMED: 6-Methyl

 Pattern A

Correlations to:
1 Quaternary (C7)

2 Methines (C6, C8)

CONFIRMED: 7-Methyl

 Pattern B

Click to download full resolution via product page

Caption: Logic flow for distinguishing regioisomers via HMBC methyl correlations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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